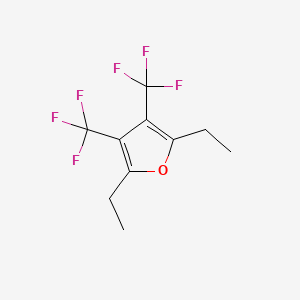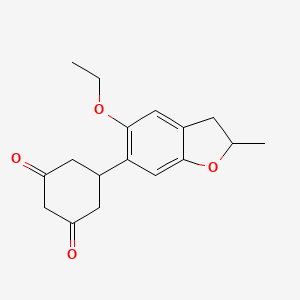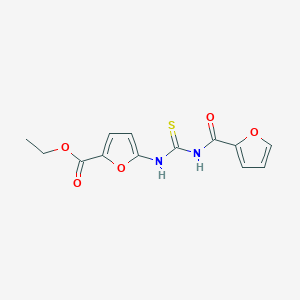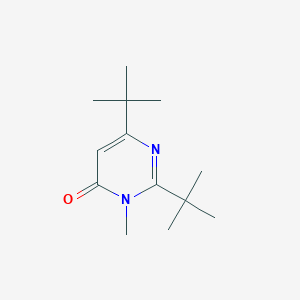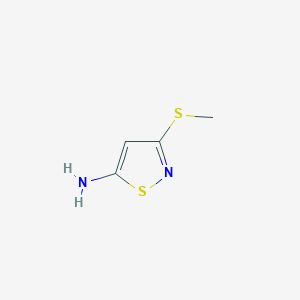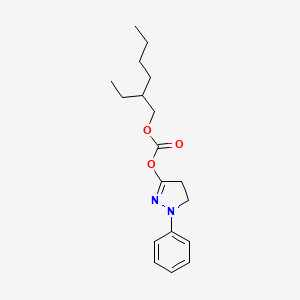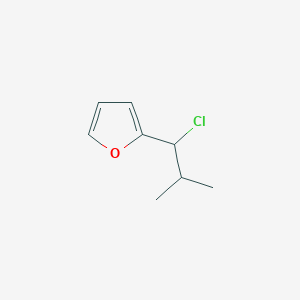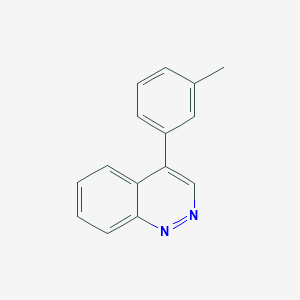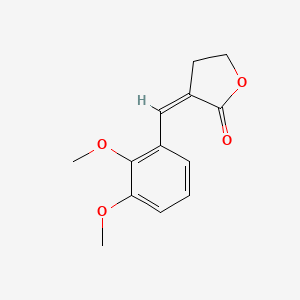
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of a dihydrofuranone ring fused with a benzylidene group substituted with two methoxy groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with dihydrofuran-2(3h)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反应分析
Types of Reactions
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
科学研究应用
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the benzylidene moiety play crucial roles in its binding affinity and specificity. The compound may also influence various cellular pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one: shares structural similarities with other benzylidene derivatives, such as:
Uniqueness
The unique positioning of the methoxy groups at the 2 and 3 positions on the benzylidene ring distinguishes this compound from its analogs. This specific substitution pattern can significantly influence its chemical reactivity, biological activity, and overall properties, making it a compound of particular interest in various research domains.
属性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-15-11-5-3-4-9(12(11)16-2)8-10-6-7-17-13(10)14/h3-5,8H,6-7H2,1-2H3/b10-8- |
InChI 键 |
NARVBUNTVCBDOT-NTMALXAHSA-N |
手性 SMILES |
COC1=CC=CC(=C1OC)/C=C\2/CCOC2=O |
规范 SMILES |
COC1=CC=CC(=C1OC)C=C2CCOC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


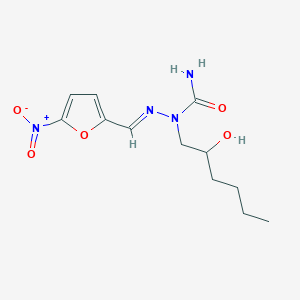
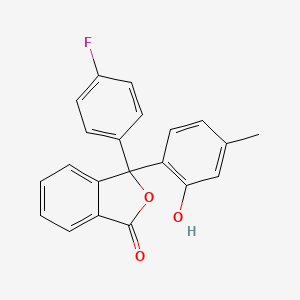
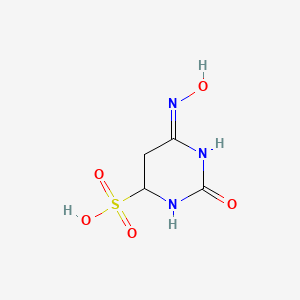
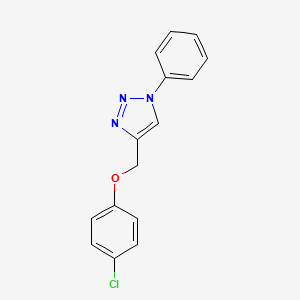
![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
